molecular formula C11H15BrN2O3S2 B5363825 5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide

5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide

Cat. No. B5363825
M. Wt: 367.3 g/mol
InChI Key: ZHCGTMURKAROSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPTES and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism.

Mechanism of Action

BPTES inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its metabolism plays a crucial role in cancer cell proliferation. By inhibiting glutaminase, BPTES disrupts this metabolic pathway, leading to a reduction in cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects. In cancer cells, BPTES inhibits glutaminase, leading to a reduction in glutamine metabolism and a decrease in cancer cell proliferation. BPTES has also been shown to induce apoptosis in cancer cells. In addition, BPTES has been studied for its potential in treating other diseases such as epilepsy and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

BPTES has several advantages for lab experiments. It is a potent inhibitor of glutaminase and has been extensively studied for its potential as an anti-cancer drug. However, BPTES has several limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis. In addition, BPTES has a short half-life, which can make it challenging to use in lab experiments.

Future Directions

There are several future directions for BPTES research. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the investigation of BPTES in combination with other anti-cancer drugs. Additionally, BPTES has been studied for its potential in treating other diseases such as epilepsy and neurodegenerative disorders, and further research in these areas is needed.

Synthesis Methods

The synthesis of BPTES involves the reaction of 2-chloro-N-(2-bromoethyl)acetamide with 3-(2-oxo-1-pyrrolidinyl)propylamine in the presence of triethylamine. The resulting intermediate is then reacted with thiophenesulfonamide, yielding BPTES. The synthesis of BPTES is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

BPTES has been extensively studied for its potential as an anti-cancer drug. Glutaminase is known to be overexpressed in many types of cancer, and its inhibition by BPTES has been shown to reduce cancer cell proliferation and induce apoptosis. BPTES has also been studied for its potential in treating other diseases such as epilepsy and neurodegenerative disorders.

properties

IUPAC Name

5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S2/c12-9-4-5-11(18-9)19(16,17)13-6-2-8-14-7-1-3-10(14)15/h4-5,13H,1-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCGTMURKAROSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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